Zeta-cypermethrin

CAS No.: 1315501-18-8

Cat. No.: VC2451165

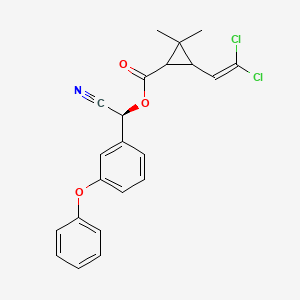

Molecular Formula: C22H19Cl2NO3

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315501-18-8 |

|---|---|

| Molecular Formula | C22H19Cl2NO3 |

| Molecular Weight | 416.3 g/mol |

| IUPAC Name | [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m1/s1 |

| Standard InChI Key | KAATUXNTWXVJKI-QPIRBTGLSA-N |

| Isomeric SMILES | CC1(C(C1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

| SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

| Canonical SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Introduction

Chemical Structure and Properties

Physical and Chemical Characteristics

Zeta-cypermethrin presents as a pale yellow viscous liquid at room temperature with a melting point of -3°C . The compound has the following key physical and chemical properties:

The high lipophilicity (Log Pow 5-6) and low water solubility indicate that zeta-cypermethrin has potential for bioaccumulation in fatty tissues and limited mobility in aqueous environments .

Analytical Methods

The identification and quantification of zeta-cypermethrin typically employs a combination of analytical techniques. The primary method involves normal phase HPLC on silica gel, capable of separating and quantifying all four diastereomers present in cypermethrin . This method, established by CIPAC (Collaborative International Pesticides Analytical Council), allows for determination of total cypermethrin content and the cis/trans ratio.

Additionally, since zeta-cypermethrin is enriched in enantiomers with α-S configuration, complementary stereoselective analytical methods are necessary for complete characterization of the isomeric composition .

Toxicological Profile

Acute Toxicity

Zeta-cypermethrin demonstrates moderate acute toxicity across various test systems. Studies have reported the following acute toxicity parameters:

| Route of Exposure | Species | Result | Reference |

|---|---|---|---|

| Oral LD₅₀ | Rat | 86-367 mg/kg body weight | |

| Dermal LD₅₀ | Rabbit | >2000 mg/kg body weight |

The acute toxicity data indicates that zeta-cypermethrin is approximately 2.5 times more toxic than racemic cypermethrin, correlating with its higher proportion of biologically active isomers, particularly the α-S-isomer .

Neurotoxicity

Neurotoxicity is the most sensitive endpoint observed throughout the toxicological assessment of zeta-cypermethrin . The compound primarily affects the nervous system, with clinical signs of neurotoxicity observed across multiple species, sexes, and routes of administration .

Metabolism and Biological Effects

Metabolic Pathways

The metabolism of zeta-cypermethrin involves multiple pathways, with cytochrome P450 monooxygenases playing a significant role. Research has demonstrated that inhibition of these enzymes through synergists like piperonyl butoxide (PBO) significantly affects the metabolism of cypermethrin compounds .

Resistance Mechanisms

Studies on beneficial insects like Chrysoperla externa have provided insights into potential resistance mechanisms against cypermethrin compounds. Research has shown that C. externa maintained the ability to survive in the presence of cypermethrin, even after 6 years in laboratory conditions without exposure to insecticides . This suggests that certain species may possess natural tolerance mechanisms that could be valuable in integrated pest management strategies.

Gas chromatography analysis has confirmed the role of cytochrome P450 enzymes in cypermethrin metabolism, as significantly higher non-metabolized amounts were found in insect larvae after exposure to the synergist PBO . This metabolic detoxification represents an important mechanism for both target and non-target organisms to process and eliminate the compound.

Regulatory Status and Specifications

FAO/WHO Specifications

The Food and Agriculture Organization (FAO) has established detailed specifications for technical-grade zeta-cypermethrin (FAO Specification 733/TC, July 2019) . These specifications ensure the quality and consistency of technical material used in commercial formulations. According to these standards, technical zeta-cypermethrin should:

-

Appear as a pale yellow viscous liquid, free from visible extraneous matter and added modifying agents

-

Contain a minimum of 980 g/kg of active ingredient, as verified by batch analysis

-

Comply with specific identity tests using established analytical methods

-

Meet defined limits for relevant impurities

Risk Assessment Approaches

Regulatory authorities have adopted specific approaches for the risk assessment of zeta-cypermethrin. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) determined it appropriate to set a single Acceptable Daily Intake (ADI) applying to cypermethrin, alpha-cypermethrin, and zeta-cypermethrin, recognizing their qualitative similarities in toxicity and metabolism .

For risk assessment purposes, the US Environmental Protection Agency (EPA) has applied a 5X toxicity factor for alpha-cypermethrin relative to cypermethrin, reflecting its higher acute toxicity . Similar considerations may apply to zeta-cypermethrin based on its enhanced potency relative to the parent compound.

Comparative Analysis with Related Compounds

Structural Comparison

Zeta-cypermethrin differs from racemic cypermethrin and alpha-cypermethrin primarily in its isomeric composition, while sharing the same basic chemical structure (C22H19Cl2NO3). The key distinctions are:

-

Racemic cypermethrin contains all possible stereoisomers in roughly equal proportions

-

Alpha-cypermethrin consists primarily of two of the most active isomers

-

Zeta-cypermethrin is enriched in the four insecticidally active S isomers with minimal content (≤1%) of the inactive R isomers

Comparative Toxicity

The three cypermethrin variants display qualitatively similar toxicity profiles but quantitative differences in potency. Alpha-cypermethrin shows the highest acute toxicity variability (LD₅₀ ranging from 64 to >5000 mg/kg bw), while zeta-cypermethrin demonstrates more consistent moderate toxicity (LD₅₀ 86-367 mg/kg bw) .

Studies indicate that zeta-cypermethrin has approximately 2.5 times higher insecticidal activity compared to racemic cypermethrin due to its enrichment in active isomers . This enhanced potency extends to both target insects and mammalian toxicity, necessitating appropriate adjustments in risk assessments and application rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume